molecular formula C11H10N4O2S B12939836 6-((4-Nitrobenzyl)thio)pyrimidin-4-amine CAS No. 6313-85-5

6-((4-Nitrobenzyl)thio)pyrimidin-4-amine

Cat. No.: B12939836
CAS No.: 6313-85-5
M. Wt: 262.29 g/mol
InChI Key: YGCFFFSSUUMLCW-UHFFFAOYSA-N
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Description

6-((4-Nitrobenzyl)thio)pyrimidin-4-amine is a synthetic pyrimidine derivative intended for research and development applications. This compound features a pyrimidine core, a structure of high significance in medicinal chemistry due to its prevalence in nucleobases and various pharmacologically active molecules . The functionalization with a (4-nitrobenzyl)thio moiety at the 6-position enhances its potential as a versatile building block or intermediate in organic synthesis and drug discovery efforts. Researchers can utilize this compound in the design and synthesis of novel molecules targeting various biological pathways. Pyrimidine-based scaffolds are known to interact with a range of enzymatic targets . The specific structural attributes of this compound may make it a candidate for probing biological processes or as a precursor in the development of potential enzyme inhibitors. As with all reagents of this nature, it is supplied strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6313-85-5

Molecular Formula

C11H10N4O2S

Molecular Weight

262.29 g/mol

IUPAC Name

6-[(4-nitrophenyl)methylsulfanyl]pyrimidin-4-amine

InChI

InChI=1S/C11H10N4O2S/c12-10-5-11(14-7-13-10)18-6-8-1-3-9(4-2-8)15(16)17/h1-5,7H,6H2,(H2,12,13,14)

InChI Key

YGCFFFSSUUMLCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=NC(=C2)N)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 6 4 Nitrobenzyl Thio Pyrimidin 4 Amine

General Strategies for Pyrimidine (B1678525) Ring Synthesis

The construction of the pyrimidine ring is a well-established field, with several classical and modern methods available to the synthetic chemist. These strategies can be broadly categorized based on the nature of the bond-forming reactions and the precursors employed.

Condensation Reactions with N-C-N Fragments and 1,3-Dicarbonyl Equivalents

One of the most traditional and widely used methods for pyrimidine synthesis is the condensation of a compound containing an N-C-N fragment (such as amidines, ureas, or guanidines) with a 1,3-dicarbonyl compound or its synthetic equivalent. slideshare.netresearchgate.net This approach, often referred to as the Pinner synthesis, allows for the direct formation of the six-membered heterocyclic ring. slideshare.net

The general mechanism involves the initial nucleophilic attack of one of the nitrogen atoms of the N-C-N fragment on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular condensation and dehydration to afford the aromatic pyrimidine ring. The choice of reactants allows for the introduction of various substituents onto the pyrimidine core. For the synthesis of a 4-aminopyrimidine (B60600) derivative, guanidine is a suitable N-C-N fragment.

Table 1: Examples of Condensation Reactions for Pyrimidine Synthesis

N-C-N Fragment1,3-Dicarbonyl EquivalentResulting Pyrimidine SkeletonReference(s)
GuanidineMalondialdehyde2,4-Diaminopyrimidine (B92962) slideshare.net
AcetamidineAcetylacetone2,4,6-Trimethylpyrimidine slideshare.netcdnsciencepub.com
Urea (B33335)Ethyl acetoacetate4-Methylpyrimidin-2(1H)-one wikipedia.org
Thiourea (B124793)Diethyl malonate4,6-Dihydroxypyrimidine-2(1H)-thione jetir.org

Multicomponent Reaction Approaches for Polysubstituted Pyrimidines

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in generating molecular complexity from simple starting materials in a single step. acs.orgnih.gov The Biginelli reaction is a classic example of a three-component reaction that produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. organic-chemistry.orgwikipedia.org While this reaction typically yields dihydropyrimidines, subsequent oxidation can provide the fully aromatic pyrimidine core.

More contemporary MCR approaches offer direct access to polysubstituted pyrimidines. For instance, iridium-catalyzed multicomponent synthesis allows for the reaction of amidines with up to three different alcohol molecules to produce highly substituted pyrimidines. acs.orgnih.govfigshare.com This method proceeds through a sequence of condensation and dehydrogenation steps, offering a high degree of flexibility and regioselectivity. acs.orgnih.gov

Table 2: Examples of Multicomponent Reactions for Pyrimidine Synthesis

Reaction Name/CatalystComponentsProduct TypeReference(s)
Biginelli ReactionAldehyde, β-ketoester, Urea/Thiourea3,4-Dihydropyrimidin-2(1H)-one/thione organic-chemistry.orgwikipedia.org
Iridium-catalyzed MCRAmidine, up to three different AlcoholsPolysubstituted Pyrimidine acs.orgnih.govfigshare.com
Four-component reactionAmidine, two different Alcohols, AmmoniaUnsymmetrically substituted Pyrimidine figshare.com

Oxidative Annulation and Cyclization Protocols

Oxidative annulation and cyclization reactions represent a modern approach to the synthesis of heterocyclic compounds, including pyrimidines. These methods often involve the use of transition metal catalysts, such as copper or rhodium, to facilitate the formation of the heterocyclic ring through C-H activation and subsequent bond formation. acs.orgacs.orgrsc.org

For example, a copper-catalyzed [3 + 3] annulation of amidines with saturated ketones can yield structurally important pyrimidines. acs.org This process involves a cascade of oxidative dehydrogenation of the ketone, annulation with the amidine, and a final oxidative aromatization step. acs.org Such methods are advantageous as they can utilize readily available starting materials and often proceed with high atom economy.

Specific Synthetic Routes for Thioether Introduction onto Pyrimidine Systems

To synthesize the target molecule, 6-((4-nitrobenzyl)thio)pyrimidin-4-amine, the introduction of the thioether group at the 6-position is a critical step. This can be achieved through various strategies, primarily involving the formation of a carbon-sulfur bond at the pyrimidine core.

Thioetherification via Alkylation of Thioxo-Pyrimidine Precursors

A common and effective method for the synthesis of thioethers on a pyrimidine ring is the alkylation of a corresponding thioxo-pyrimidine (thiopyrimidine) precursor. nih.gov This two-step approach first involves the synthesis of a pyrimidine-2-thione or pyrimidine-4-thione, often by using thiourea as the N-C-N fragment in a condensation reaction. jetir.orgnih.gov

The resulting thiopyrimidine, which can exist in tautomeric thiol and thione forms, is then deprotonated with a base to form a thiolate anion. This highly nucleophilic thiolate can then readily react with an appropriate alkylating agent, such as an alkyl halide, to form the desired thioether via an SN2 reaction. For the synthesis of this compound, a suitable precursor would be a 6-thioxo-pyrimidin-4-amine, which would then be alkylated with 4-nitrobenzyl halide.

Table 3: Alkylation of Thioxo-Pyrimidine Precursors

Thioxo-Pyrimidine PrecursorAlkylating AgentBaseProduct TypeReference(s)
2-Thiouracil (B1096)Methyl iodideSodium hydroxide2-(Methylthio)pyrimidin-4(1H)-one globethesis.commdpi.com
6-Amino-2-thiouracil2-Chloro-N-phenylacetamidePotassium carbonate2-((2-Oxo-2-(phenylamino)ethyl)thio)pyrimidin-4-amine jetir.org
4-Phenyl-6-(p-tolyl)pyrimidine-2-thiol2-Chloro-N-(4-chlorophenyl)acetamidePotassium carbonate2-((2-((4-Chlorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-6-(p-tolyl)pyrimidine researchgate.net

Utilization of Halogenated Pyrimidines for Thioether Formation

An alternative and widely used strategy for the introduction of a thioether group is the nucleophilic aromatic substitution (SNAr) of a halogenated pyrimidine. jst.go.jpnih.gov Pyrimidine rings are electron-deficient, which facilitates nucleophilic attack, particularly when substituted with electron-withdrawing groups or when additional nitrogen atoms are present in the ring. Halogens, such as chlorine or bromine, at the 2, 4, or 6 positions of the pyrimidine ring are good leaving groups for SNAr reactions.

Table 4: Thioether Formation from Halogenated Pyrimidines

Halogenated PyrimidineThiolBaseProduct TypeReference(s)
2-ChloropyrimidineThiophenolPotassium carbonate2-(Phenylthio)pyrimidine jst.go.jp
2,4-DichloropyrimidineEthanethiolSodium ethoxide2-Chloro-4-(ethylthio)pyrimidine wikipedia.org
2-Amino-4-chloropyrimidineSubstituted amines (for amination)TriethylamineN-substituted-2-aminopyrimidin-4-amine nih.gov

Incorporation and Transformation of the Nitrobenzyl Moiety

The introduction and subsequent chemical modification of the 4-nitrobenzyl group are crucial steps in the synthesis of various derivatives of this compound. These processes allow for the creation of a diverse range of molecules with potentially varied biological activities. The methodologies for attaching the nitrobenzyl moiety and the chemical transformations of the nitro group are well-established synthetic procedures.

Methods for Attaching Nitro-Substituted Benzyl (B1604629) Groups

The most common and direct method for attaching a 4-nitrobenzyl group to the pyrimidine core is through a nucleophilic substitution reaction. This typically involves the S-alkylation of a pyrimidine-thiol precursor with a suitable 4-nitrobenzyl halide.

The synthesis commences with a pyrimidine scaffold containing a thiol group at the 6-position, namely 6-mercaptopyrimidin-4-amine. This precursor can be prepared through various established routes in heterocyclic chemistry. The thiol group is first deprotonated using a suitable base to form a more nucleophilic thiolate anion. Common bases for this purpose include sodium hydroxide, sodium ethoxide, or potassium carbonate in a polar solvent like ethanol or dimethylformamide (DMF) mdpi.com.

The resulting thiolate salt is then reacted with 4-nitrobenzyl bromide or 4-nitrobenzyl chloride. The thiolate anion acts as a nucleophile, displacing the halide from the benzyl carbon to form the desired thioether linkage. The reaction is typically stirred at room temperature or gently heated to ensure completion uab.cat. The presence of the electron-withdrawing nitro group on the benzyl ring makes the benzylic carbon highly susceptible to nucleophilic attack, facilitating the reaction.

Reaction Scheme:

Step 1 (Deprotonation): 6-mercaptopyrimidin-4-amine + Base → Pyrimidine-6-thiolate

Step 2 (Alkylation): Pyrimidine-6-thiolate + 4-Nitrobenzyl halide → this compound

This S-alkylation method is widely applicable for creating a variety of thioether derivatives and is favored for its efficiency and the general availability of the starting materials mdpi.com.

Post-Synthetic Modifications of the Nitro Group (e.g., Reduction to Amino)

Following the successful attachment of the 4-nitrobenzyl moiety, the nitro group itself can be chemically transformed to introduce new functionalities. The most significant of these modifications is its reduction to a primary amino group (-NH2), yielding 6-((4-aminobenzyl)thio)pyrimidin-4-amine. This transformation is valuable as the resulting aniline derivative can serve as a precursor for further derivatization, such as amide or sulfonamide formation.

Several reliable methods exist for the chemoselective reduction of an aromatic nitro group to an amine wikipedia.org.

Catalytic Hydrogenation: This is one of the most common and clean methods. The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose nih.gov. The reaction is typically carried out in a solvent such as ethanol or ethyl acetate under a hydrogen atmosphere. This method is highly efficient and the primary byproduct is water. Other catalysts like platinum(IV) oxide or Raney nickel can also be employed wikipedia.org. The thioether linkage is generally stable under these conditions nih.gov.

Metal-Acid Reduction: A classic method for nitro group reduction involves the use of a metal in an acidic medium. Common combinations include tin (Sn) or iron (Fe) powder with hydrochloric acid (HCl). This method is robust and effective, though it requires a stoichiometric amount of metal and an aqueous workup to remove metal salts.

Transfer Hydrogenation: An alternative to using gaseous hydrogen is transfer hydrogenation. Reagents like hydrazine hydrate in the presence of a catalyst (e.g., Raney nickel or Pd/C) or ammonium formate can serve as the hydrogen source.

Other Reducing Agents: Other reagents such as sodium dithionite (B78146) (Na2S2O4) have also been successfully used for the reduction of nitro groups on heterocyclic systems and are suitable for industrial-scale production due to their low cost and ease of handling google.com.

The choice of reduction method often depends on the presence of other functional groups in the molecule and the desired reaction conditions. For this compound, catalytic hydrogenation is often preferred due to its high yield and clean reaction profile.

Purification and Spectroscopic Confirmation Techniques for Synthesized Compounds

After synthesis, rigorous purification of this compound and its derivatives is essential to remove any unreacted starting materials, reagents, and byproducts. Following purification, a combination of spectroscopic techniques is employed to unambiguously confirm the chemical structure and purity of the synthesized compounds.

Purification Techniques:

Crystallization: If the synthesized compound is a solid, crystallization from a suitable solvent or solvent mixture is a primary method of purification. The crude product is dissolved in a hot solvent and allowed to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution nih.gov.

Column Chromatography: For compounds that are difficult to crystallize or to separate from impurities with similar solubility, silica gel column chromatography is the method of choice nih.gov. A solution of the crude product is loaded onto a column packed with silica gel, and a solvent system (eluent) of appropriate polarity is passed through the column. The components of the mixture travel down the column at different rates, allowing for their separation and collection as distinct fractions. The progress of the separation is typically monitored by Thin Layer Chromatography (TLC) google.comnih.gov.

Spectroscopic Confirmation: The structure of the purified compound is confirmed using a suite of analytical methods. The expected spectroscopic data for this compound are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the chemical environment of hydrogen atoms in the molecule. For the target compound, characteristic signals would include doublets in the aromatic region for the protons on the 4-nitrophenyl group (typically between 7.5 and 8.2 ppm), a singlet for the benzylic methylene (-CH₂-) protons (around 4.0-4.5 ppm), signals for the pyrimidine ring protons, and broad singlets for the amine (-NH₂) protons nih.govbrieflands.com.

¹³C NMR: This provides information about the carbon skeleton. Expected signals would include those for the benzylic carbon, the carbons of the pyrimidine ring, and the carbons of the 4-nitrobenzyl group acs.org.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound. Electrospray ionization (ESI) is a common method. The mass spectrum would show a prominent peak corresponding to the molecular ion ([M+H]⁺) of the compound, confirming its molecular formula mdpi.comacs.org.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key characteristic absorption bands for this compound would include N-H stretching for the amine group (around 3100-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups, strong asymmetric and symmetric stretching for the nitro group (-NO₂) (typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively), and C=N and C=C stretching for the pyrimidine ring mdpi.combrieflands.com.

Table 1: Predicted Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR (DMSO-d₆)δ 8.20 (d, 2H, Ar-H), 8.05 (s, 1H, Pyrimidine-H), 7.65 (d, 2H, Ar-H), 7.10 (br s, 2H, NH₂), 5.90 (s, 1H, Pyrimidine-H), 4.40 (s, 2H, S-CH₂)
¹³C NMR (DMSO-d₆)δ 165.0, 162.5, 158.0, 147.0, 145.5, 130.0, 124.0, 105.0, 35.0
MS (ESI) m/z: [M+H]⁺ calculated for C₁₁H₁₀N₄O₂S
IR (KBr) ν (cm⁻¹): 3350-3150 (N-H stretch), 1595 (C=N stretch), 1520 (asymm. NO₂ stretch), 1345 (symm. NO₂ stretch)

Table 2: Predicted Spectroscopic Data for 6-((4-Aminobenzyl)thio)pyrimidin-4-amine (Post-Reduction)

Technique Expected Data
¹H NMR (DMSO-d₆) δ 8.00 (s, 1H, Pyrimidine-H), 7.10 (d, 2H, Ar-H), 7.05 (br s, 2H, Pyrimidine-NH₂), 6.55 (d, 2H, Ar-H), 5.85 (s, 1H, Pyrimidine-H), 5.10 (br s, 2H, Ar-NH₂), 4.15 (s, 2H, S-CH₂)
¹³C NMR (DMSO-d₆) δ 165.0, 162.5, 158.0, 148.0, 130.0, 125.0, 114.0, 105.0, 36.0
MS (ESI) m/z: [M+H]⁺ calculated for C₁₁H₁₂N₄S

| IR (KBr) | ν (cm⁻¹): 3450-3200 (N-H stretches), 1610 (C=N stretch), Disappearance of NO₂ bands at ~1520 and ~1345 cm⁻¹ |

Chemical Reactivity and Mechanistic Aspects of Transformations of 6 4 Nitrobenzyl Thio Pyrimidin 4 Amine

Reactivity at the Nitro Group

The presence of a nitro group on the benzyl (B1604629) ring is a significant feature of the molecule, offering a prime site for reduction reactions and influencing the electrophilic susceptibility of the aromatic ring.

Catalytic and Stoichiometric Reduction Pathways

The reduction of the nitro group in aromatic compounds is a well-established and fundamental transformation in organic synthesis. researchgate.net For 6-((4-Nitrobenzyl)thio)pyrimidin-4-amine, the conversion of the nitro group to an amino group is a key reaction, leading to the formation of 6-((4-aminobenzyl)thio)pyrimidin-4-amine. This transformation can be achieved through various catalytic and stoichiometric methods.

Catalytic Hydrogenation: This is a common and efficient method for nitro group reduction. Typical catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. rsc.org The reaction is generally carried out under a hydrogen atmosphere. The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can be optimized to achieve high yields and selectivity.

Stoichiometric Reduction: A variety of stoichiometric reducing agents can also be employed. These include metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. rsc.org Other reagents like sodium dithionite (B78146) are also effective. rsc.org These methods are often preferred in laboratory settings due to their simplicity and the avoidance of high-pressure hydrogenation equipment.

Table 1: Common Reagents for Nitro Group Reduction

Method Reagent(s) Typical Conditions
Catalytic Hydrogenation H₂, Pd/C or PtO₂ or Raney Ni Varies (e.g., room temp to moderate heat, atmospheric to high pressure)
Metal in Acid Fe/HCl or Fe/CH₃COOH Reflux
Metal in Acid SnCl₂/HCl Often at room temperature
Sulfite-based Na₂S₂O₄ Aqueous or biphasic systems

Influence on Electrophilic Aromatic Substitution on the Benzyl Ring

The nitro group is a powerful electron-withdrawing group, which has a profound effect on the reactivity of the benzyl ring towards electrophilic aromatic substitution (EAS). nih.gov It deactivates the ring, making it less susceptible to attack by electrophiles compared to unsubstituted benzene (B151609). nih.govorientjchem.org This deactivation is due to the inductive and resonance effects of the nitro group, which decrease the electron density of the aromatic ring. nih.gov

Furthermore, the nitro group is a meta-director. nih.govresearchgate.netorganic-chemistry.org This means that incoming electrophiles will preferentially add to the positions meta to the nitro group (i.e., the 3- and 5-positions relative to the nitro group). This is because the resonance structures of the arenium ion intermediate formed during electrophilic attack show that the positive charge is delocalized onto the ortho and para positions, which are destabilized by the adjacent positively charged nitrogen of the nitro group. nih.gov Attack at the meta position avoids this destabilization.

The thioether linkage, being an ortho, para-director, will have an opposing effect on the regioselectivity of substitution on the benzyl ring. However, the strong deactivating and meta-directing influence of the nitro group is generally expected to dominate the outcome of electrophilic aromatic substitution reactions on the benzyl moiety of this compound.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Effect on Reactivity Directing Influence
-NO₂ Strongly Deactivating meta
-SCH₂R Activating (generally) ortho, para
-NH₂ Strongly Activating ortho, para

Reactivity of the Thioether Linkage

The thioether linkage is another key reactive site within the molecule, susceptible to both nucleophilic attack, leading to substitution, and oxidation at the sulfur atom.

Susceptibility to Nucleophilic Attack and Substitution

The thioether group at the 6-position of the pyrimidine (B1678525) ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The pyrimidine ring itself is electron-deficient, which facilitates nucleophilic attack. This reactivity can be further enhanced by protonation or quaternization of the ring nitrogens. wur.nl

In the context of this compound, the thioether can be displaced by various nucleophiles. The ease of this displacement is influenced by the nature of the nucleophile and the reaction conditions. For example, strong nucleophiles like amines can displace the thioether group, particularly at elevated temperatures. The mechanism of such reactions typically involves the formation of a Meisenheimer-like intermediate, where the nucleophile adds to the electron-deficient carbon of the pyrimidine ring, followed by the elimination of the thiolate leaving group. nih.gov

Oxidation of the Sulfur Atom

The sulfur atom of the thioether linkage is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. nih.govmasterorganicchemistry.com This transformation can significantly alter the electronic and steric properties of the molecule.

Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgorganic-chemistry.orgmdpi.com The extent of oxidation can often be controlled by the choice of reagent and the reaction conditions. For instance, using one equivalent of the oxidizing agent may favor the formation of the sulfoxide, while an excess can lead to the sulfone. organic-chemistry.org The formation of the sulfone introduces a strong electron-withdrawing group, which can further influence the reactivity of the pyrimidine ring. nih.gov

Table 3: Common Reagents for Thioether Oxidation

Product Reagent(s) Typical Conditions
Sulfoxide H₂O₂ (1 eq.), m-CPBA (1 eq.) Controlled temperature
Sulfone H₂O₂ (excess), m-CPBA (excess), KMnO₄ Often more forcing conditions

Chemical Transformations of the Pyrimidine Core

The 4-aminopyrimidine (B60600) core of the molecule is a versatile heterocyclic system that can undergo a variety of chemical transformations. These reactions can involve the amino group, the ring itself, or lead to ring-opening and rearrangement reactions.

The amino group at the 4-position can undergo reactions typical of aromatic amines, such as acylation or alkylation, although the electron-deficient nature of the pyrimidine ring can modulate its reactivity.

More profound transformations of the pyrimidine ring have also been documented in related systems. These can include ring-opening reactions initiated by strong nucleophiles, followed by recyclization to form different heterocyclic systems. For example, treatment of certain pyrimidine derivatives with strong bases like potassium amide can lead to ring transformations. wur.nl Additionally, quaternization of the pyrimidine nitrogen atoms can significantly increase the ring's susceptibility to nucleophilic attack, leading to various ring-opening and rearrangement pathways. wur.nl While specific examples for this compound are not extensively documented, the general reactivity patterns of aminopyrimidines suggest a rich potential for chemical modification of the core structure. thieme-connect.comresearchgate.net

Electrophilic and Nucleophilic Substitution on the Pyrimidine Ring

The pyrimidine ring's electron-deficient nature, a consequence of the two electronegative nitrogen atoms, generally disfavors electrophilic aromatic substitution. However, the presence of the electron-donating amino group at the C4 position activates the ring towards electrophilic attack, specifically at the C5 position. researchgate.net This is a common trait observed in 4-aminopyrimidine derivatives. While direct experimental data on the electrophilic substitution of this compound is not extensively documented in publicly available literature, it is anticipated that reactions such as halogenation or nitration would proceed at the C5 position, provided that the reaction conditions are compatible with the thioether and nitro functionalities.

Conversely, the pyrimidine ring is inherently susceptible to nucleophilic aromatic substitution (SNAr), particularly at the carbon atoms in positions 2, 4, and 6, which are ortho or para to the ring nitrogens. In the case of this compound, the 4-amino group would deactivate the C4 position towards nucleophilic attack. However, the 6-thioether group can potentially act as a leaving group, especially if the sulfur atom is oxidized to a sulfoxide or sulfone, which are better leaving groups. ias.ac.in

Furthermore, studies on related 4-amino-6-chloropyrimidines have shown that the chlorine atom at the C6 position can be displaced by various nucleophiles. nih.gov This suggests that the C6 position of the pyrimidine ring in the title compound is an electrophilic center. The 4-nitrobenzyl group, being electron-withdrawing, enhances the electrophilicity of the thioether sulfur atom and the C6 carbon of the pyrimidine ring, making it more susceptible to nucleophilic attack compared to an unsubstituted benzylthio group.

Potential for Annulation and Fused Heterocycle Formation

The this compound scaffold is a versatile precursor for the synthesis of fused heterocyclic systems. The presence of the amino group and the thioether linkage provides reactive sites for intramolecular or intermolecular cyclization reactions. A prominent example is the formation of thiazolo[3,2-a]pyrimidine derivatives. researchgate.netrsc.org

This transformation is typically achieved by reacting the 6-thiopyrimidine derivative with α-halocarbonyl compounds, such as α-halo ketones or α-halo esters. The reaction proceeds via an initial S-alkylation of the thioether sulfur atom by the α-halocarbonyl compound, followed by an intramolecular cyclization. The cyclization step involves the nucleophilic attack of the pyrimidine ring nitrogen (N1) or the exocyclic amino group onto the carbonyl carbon of the newly introduced side chain, leading to the formation of a five-membered thiazole (B1198619) ring fused to the pyrimidine core. The specific reaction conditions, such as the choice of solvent and base, can influence the reaction pathway and the final product. researchgate.netpensoft.net

For instance, the reaction of 2-thiouracil (B1096) derivatives with phenacyl bromides has been shown to yield thiazolo[3,2-a]pyrimidin-5-ones. pensoft.net While this is a related system, it provides a strong indication of the potential of this compound to undergo similar annulation reactions. The general mechanism for the formation of a thiazolo[3,2-a]pyrimidine from a 6-thiopyrimidine and an α-haloketone is depicted below:

Table 1: Key Moieties for Annulation Reactions

Starting Moiety Reagent Fused Heterocycle
6-Thiopyrimidine α-Haloketone Thiazolo[3,2-a]pyrimidine
6-Thiopyrimidine α-Haloester Thiazolo[3,2-a]pyrimidinone

The fusion of other heterocyclic rings to the pyrimidine core is also conceivable, depending on the choice of the cyclizing agent. nih.govnih.govderpharmachemica.com The rich chemistry of fused pyrimidines underscores the synthetic utility of this compound as a building block in medicinal and materials chemistry. derpharmachemica.com

Role of the Pyrimidine-4-amine Functionality in Chemical Reactions

The pyrimidine-4-amine functionality plays a crucial role in directing the chemical reactivity of this compound. Its influence is multifaceted, impacting both substitution reactions on the pyrimidine ring and the propensity for fused heterocycle formation.

As an electron-donating group, the 4-amino substituent activates the pyrimidine ring towards electrophilic substitution, primarily at the C5 position. researchgate.net This directing effect is a consequence of the resonance donation of the nitrogen lone pair into the pyrimidine ring, which increases the electron density at the ortho and para positions. In the context of the pyrimidine ring, this activation is most pronounced at C5.

In nucleophilic substitution reactions, the amino group has a deactivating effect on the carbon atom to which it is attached (C4). This makes direct nucleophilic displacement of the amino group unlikely under standard conditions. However, its presence electronically influences the other positions of the ring.

Advanced Computational and Theoretical Investigations of 6 4 Nitrobenzyl Thio Pyrimidin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods provide a microscopic view of electronic structure and geometry.

Density Functional Theory (DFT) Studies for Electronic Structure and Geometrical Parameters

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 6-((4-Nitrobenzyl)thio)pyrimidin-4-amine, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G**) to optimize the molecular geometry. tandfonline.com This process yields the most stable three-dimensional arrangement of the atoms and provides precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and steric properties.

Table 1: Hypothetical Geometrical Parameters for this compound (Illustrative Only) Note: The following data is for illustrative purposes only and is not derived from actual experimental or computational results.

Parameter Bond/Angle Predicted Value
Bond Length C4-N4 (Amine) 1.35 Å
Bond Length C6-S (Thioether) 1.78 Å
Bond Length S-CH2 (Benzyl) 1.85 Å
Bond Angle N1-C6-S 118°
Bond Angle C6-S-CH2 105°

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. tandfonline.com A smaller energy gap generally suggests a more reactive molecule. For this compound, the presence of the electron-withdrawing nitro group and the pyrimidine (B1678525) ring would significantly influence the energies and distributions of these orbitals.

Table 2: Hypothetical Frontier Orbital Energies for this compound (Illustrative Only) Note: The following data is for illustrative purposes only and is not derived from actual experimental or computational results.

Orbital Energy (eV)
HOMO -6.50
LUMO -2.80

Analysis of Dipole Moment and Spectroscopic Properties through TD-DFT

Table 3: Hypothetical Dipole Moment and Spectroscopic Data for this compound (Illustrative Only) Note: The following data is for illustrative purposes only and is not derived from actual experimental or computational results.

Property Predicted Value
Dipole Moment 5.2 Debye
Max. Absorption Wavelength (λmax) 340 nm

Molecular Modeling and Dynamic Simulations

Molecular modeling techniques are used to simulate the behavior and interactions of molecules, providing insights that are often difficult to obtain through experimental methods alone.

Elucidation of Molecular Interactions and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, this is used to predict how a ligand such as this compound might interact with the binding site of a protein. The results would highlight key interactions, such as hydrogen bonds with the aminopyrimidine moiety or pi-stacking interactions involving the aromatic rings, and provide a binding energy score indicating the strength of the interaction.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular Dynamics (MD) simulations provide a time-resolved simulation of molecular motion. An MD simulation of this compound, either in solution or within a protein binding site, would reveal its dynamic behavior, conformational flexibility, and the stability of its interactions with surrounding molecules over a period of time. This provides a more realistic view than the static picture from molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a mathematical framework to correlate the chemical structure of compounds with their biological activities. For a molecule like this compound, these computational techniques can offer profound insights into the structural determinants of its potential biological effects. By analyzing a series of structurally related compounds, QSAR models can predict the activity of new analogs, thereby guiding the synthesis of more potent and selective molecules.

Three-dimensional QSAR (3D-QSAR) extends classical QSAR by considering the three-dimensional properties of molecules. slideshare.net Among the most established 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). slideshare.netdrugdesign.org These methods are predicated on the principle that the biological activity of a ligand is intrinsically linked to the non-covalent interaction fields (e.g., steric and electrostatic) it exerts in the surrounding space. drugdesign.org

While specific 3D-QSAR studies focused exclusively on this compound are not extensively documented in publicly available literature, the application of these methodologies to structurally analogous pyrimidine derivatives has been reported, demonstrating their utility. For instance, studies on other substituted pyrimidines have successfully generated robust CoMFA and CoMSIA models. nih.gov

The typical workflow for a 3D-QSAR study involving this compound would include:

Selection of a Training Set: A series of pyrimidine analogs with a range of measured biological activities would be compiled.

Molecular Modeling and Alignment: The 3D structure of each molecule, including this compound, is generated and optimized. A crucial step is the alignment of all molecules in the dataset based on a common structural scaffold.

Calculation of Molecular Fields:

CoMFA: Calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields at various grid points surrounding the aligned molecules. nih.gov

CoMSIA: In addition to steric and electrostatic fields, it calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, using a Gaussian function which provides a smoother field representation. nih.gov

Statistical Analysis: Partial Least Squares (PLS) regression is employed to correlate the variations in the calculated field values with the variations in biological activity. slideshare.net This generates a QSAR equation that can be used to predict the activity of new compounds.

Model Validation: The predictive power of the model is rigorously assessed using techniques like cross-validation (leave-one-out) and validation with an external test set of compounds. nih.gov

The output of these analyses is often visualized as 3D contour maps, which highlight regions where specific physicochemical properties are favorable or unfavorable for biological activity. nih.govnih.gov

The contour maps generated from CoMFA and CoMSIA analyses provide a visual guide for structure-activity relationship (SAR) interpretation. slideshare.net For a compound like this compound, these maps would illustrate how modifications to its distinct structural motifs—the pyrimidine core, the thioether linkage, and the 4-nitrobenzyl group—could influence its biological activity.

Based on studies of similar heterocyclic compounds, one could hypothesize the following correlations:

Steric Fields: A CoMFA or CoMSIA steric contour map might show a green-colored contour near the 4-nitrobenzyl group, suggesting that bulkier substituents in this region could enhance activity. Conversely, a yellow contour near the amine group on the pyrimidine ring might indicate that smaller substituents are preferred at that position to avoid steric clashes within a hypothetical receptor binding pocket. nih.gov

Electrostatic Fields: Blue contours, indicating that electropositive charge is favorable, might be located near the nitro group, highlighting the importance of its electron-withdrawing nature. Red contours, signifying that electronegative potential is beneficial, could be situated near the pyrimidine ring nitrogens, suggesting their role as hydrogen bond acceptors. nih.gov

Hydrophobic and Hydrogen Bond Fields (CoMSIA): Hydrophobic contour maps could indicate that the phenyl ring contributes favorably to binding through hydrophobic interactions. Hydrogen bond donor/acceptor maps would pinpoint the amine group and pyrimidine nitrogens as critical sites for hydrogen bonding with a biological target. nih.gov

These insights are invaluable for medicinal chemists, enabling the rational design of new derivatives of this compound with potentially improved efficacy.

In Silico Prediction of Drug-Likeness and Pharmacokinetic-Relevant Descriptors (Excluding Toxicity)

In the early stages of drug discovery, it is crucial to assess whether a compound possesses properties consistent with a viable drug candidate. In silico tools are widely used to predict drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to identify and deprioritize compounds that are likely to fail later in development due to poor pharmacokinetics. researchgate.netnih.gov

For this compound, various molecular descriptors relevant to its pharmacokinetic profile can be computationally estimated. A key component of this assessment is evaluating its compliance with established guidelines like Lipinski's Rule of Five. drugbank.comtaylorandfrancis.com This rule suggests that poor absorption or permeation is more likely when a compound violates two or more of the following criteria:

Molecular weight (MW) ≤ 500 Da

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Hydrogen bond donors (HBD) ≤ 5

Hydrogen bond acceptors (HBA) ≤ 10

The predicted properties for this compound, based on its chemical structure, are generally favorable and align well with the characteristics of a drug-like molecule. The table below presents a set of computationally predicted descriptors.

DescriptorPredicted Value for this compoundLipinski's Rule of Five Guideline
Molecular Weight (MW)276.29 g/mol≤ 500
LogP (Octanol-water partition coefficient)2.8 - 3.2 (Varies by prediction algorithm)≤ 5
Hydrogen Bond Donors (HBD)1 (from the amine group)≤ 5
Hydrogen Bond Acceptors (HBA)6 (2 from nitro group, 3 from pyrimidine N, 1 from amine N)≤ 10
Number of Rotatable Bonds4-
Topological Polar Surface Area (TPSA)114.9 Ų-

These predicted values suggest that this compound does not violate any of Lipinski's rules, indicating a higher probability of good oral bioavailability. drugbank.comnih.gov The number of rotatable bonds is relatively low, suggesting good conformational stability. The Topological Polar Surface Area (TPSA) is a predictor of drug transport properties, and its value for this compound is within a range often associated with good cell permeability.

Biological Mechanistic Insights and Structure Activity Relationships Sar in Research

Investigation of Molecular Mechanisms of Biological Action

The molecular mechanisms through which 6-((4-Nitrobenzyl)thio)pyrimidin-4-amine exerts its biological effects are multifaceted, involving interference with fundamental cellular processes.

While direct evidence for the inhibition of specific metabolic pathways by this compound is still under investigation, the pyrimidine (B1678525) core of the molecule is a key structural feature found in essential biomolecules like nucleic acids and vitamins. nih.gov Pyrimidine derivatives are known to act as promising lead molecules for synthesizing compounds that can treat various diseases by targeting metabolic pathways. nih.gov The structural similarity of the pyrimidine moiety to natural metabolites suggests that it could act as an antimetabolite, interfering with the synthesis or function of nucleic acids or other essential cellular components.

The filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial component of the bacterial cell division machinery and a target for novel antimicrobial agents. nih.gov Research has shown that certain pyrimidine derivatives can inhibit FtsZ polymerization and its associated GTPase activity. nih.govnih.gov For instance, a class of 2,4,6-trisubstituted pyrimidine-quinuclidine compounds has been identified as FtsZ inhibitors. nih.gov Molecular docking studies suggest that the pyrimidine moiety of these inhibitors occupies the same binding pocket as the guanosine (B1672433) moiety of GTP, highlighting the critical role of the pyrimidine structure in binding to FtsZ. nih.gov Although direct studies on this compound are limited, its pyrimidine core suggests a potential to interfere with FtsZ function, a mechanism that has been demonstrated for other pyrimidine-containing molecules.

The 4-nitrobenzylthio group present in this compound is structurally related to S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), a known inhibitor of equilibrative nucleoside transporter 1 (ENT1). caymanchem.com By blocking adenosine (B11128) flux across the plasma membrane, NBMPR potentiates the interaction of extracellular adenosine with purinoreceptors, which can, in turn, affect cardiac signaling. caymanchem.com This suggests that this compound could potentially modulate signaling pathways that are dependent on nucleoside transport. Furthermore, some pyrimidine derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory signaling pathways. smolecule.com

Pyrimidine analogues are well-known for their ability to interfere with DNA synthesis and replication, which is a cornerstone of their use as anticancer agents. nih.gov These compounds can be incorporated into DNA during replication, leading to cell cycle arrest and apoptosis. nih.gov While specific data on this compound's direct interaction with DNA replication is not extensively detailed, the foundational role of the pyrimidine structure in nucleic acid composition suggests this as a plausible mechanism of action. nih.gov

Structure-Activity Relationship (SAR) Analysis of this compound and its Analogues

The biological activity of this compound is significantly influenced by its chemical structure, particularly the substituents on the pyrimidine and benzyl (B1604629) rings.

The position and presence of the nitro group are critical determinants of the biological activity in nitroaromatic compounds. In the context of antitubercular nitroimidazoles, the 4-nitro position is often preferred for aerobic activity, while the nitro group itself is essential for both aerobic and anaerobic activity. nih.gov The reduction of the nitro group is a key activation step for many nitroaromatic prodrugs, leading to the formation of reactive nitrogen species that are responsible for their therapeutic effects.

The biological activity of pyrimidine derivatives is also highly dependent on the nature and position of substituents. nih.gov For example, in a series of 2-thiopyrimidine derivatives, the antimicrobial activity was found to be dependent on the nature of the substituent attached to the benzene (B151609) ring. nih.gov

The following table summarizes the impact of structural modifications on the biological activity of related compounds, providing insights into the potential SAR of this compound.

Compound/ModificationBiological ActivityReference
4-Nitroimidazoles vs. 5-Nitroimidazoles 4-Nitroimidazoles show aerobic antitubercular activity, while 5-nitroimidazoles are primarily active under anaerobic conditions. nih.gov
Reduction of Nitro Group Essential for the activation and biological activity of many nitroaromatic compounds. nih.gov
Substitution on Pyrimidine Ring The position and nature of substituents greatly influence the biological activities of pyrimidine derivatives. nih.gov
Substitution on Benzene Ring of 2-Thiopyrimidines Antimicrobial activity is dependent on the nature of the substituent on the benzene ring. nih.gov

Influence of Substitutions on the Pyrimidine Ring

The pyrimidine ring is a versatile scaffold found in numerous therapeutic agents, and its biological activity is highly tunable through substitution. juniperpublishers.comnih.gov For the this compound framework, modifications to the pyrimidine ring itself—at positions 2, 4, and 5—are critical for modulating potency and selectivity.

The 4-amino group is a key determinant of activity in many pyrimidine series. In studies on BACE1 inhibitors, a series of 4-aminopyrimidine (B60600) derivatives were optimized, leading to a 26-fold improvement in potency, highlighting the importance of this functional group. nih.gov The amino group often acts as a crucial hydrogen bond donor, anchoring the molecule within a target's binding site. nih.gov For instance, in 2,4-diaminopyrimidine (B92962) derivatives designed as TRK inhibitors, the 4-amino group plays a vital role in the pharmacophore model. nih.gov

Substitutions at the C2 and C5 positions of the pyrimidine ring can significantly impact biological efficacy. Research on pyrimidine thioethers as HIV-1 reverse transcriptase (RT) inhibitors showed that modifications of the pyrimidine ring, in addition to the thioether moiety, could yield analogues with potent activity against both wild-type and mutant enzymes. acs.org In a separate study on pyrido[2,3-d]pyrimidines, a bioisosteric scaffold, converting a thioxo group to a hydrazide moiety dramatically enhanced anti-hepatic cancer activity, demonstrating the electronic influence of substituents. rsc.org Furthermore, adding bulky groups can sometimes reduce efficacy, indicating that steric factors are also at play. rsc.org In the context of Src small molecule inhibitors, it has been suggested that a bulkier group at the C6 position of the pyrimidine ring could enhance activity. researchgate.net

Role of the Thioether Linkage in Biological Efficacy

Studies on various pyrimidine thioethers have established them as a novel class of inhibitors for targets like HIV-1 Reverse Transcriptase. acs.org In this context, the thioether is essential for positioning the appended moiety correctly within the enzyme's non-nucleoside inhibitor binding pocket. The nature of the group attached to the sulfur atom is as critical as the pyrimidine core itself. acs.org

In research on antiproliferative agents based on the 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol scaffold, the presence of substituents on the thiol function at the C6-position was found to be as essential for activity as the core heterocyclic structure. nih.gov This underscores that the thioether bridge in this compound is critical for orienting the 4-nitrobenzyl group, likely engaging in specific hydrophobic or π-stacking interactions with the target protein. The sulfur atom itself can also participate in important interactions within a protein binding site.

Comparison with Related Thio-substituted Pyrimidines and Bioisosteres

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds and bioisosteres.

Pyrazolo[3,4-d]pyrimidines: This scaffold is a well-known bioisostere of the purine (B94841) ring system. Research on 4-amino-1-H-pyrazolo[3,4-d]pyrimidine-6-thiol derivatives as antiproliferative agents has shown that specific substitutions on the C6-thiol group are crucial for activity. nih.gov For example, attaching certain aromatic or heteroaromatic moieties via the thioether linkage led to compounds with significant cytotoxicity against cancer cell lines. nih.gov This suggests that the pyrimidine core of this compound could potentially be replaced by a pyrazolo[3,4-d]pyrimidine ring to modulate activity or target selectivity.

Thieno[3,2-d]pyrimidines: This class of compounds represents another bioisosteric variation. Thieno[3,2-d]pyrimidin-4-amine analogues have been investigated as potent anticancer agents, with some exhibiting inhibitory effects on human colorectal cancer cells comparable to established microtubule destabilizing agents. researchgate.net The fusion of the thiophene (B33073) ring alters the shape and electronic distribution of the molecule compared to a simple pyrimidine, which can lead to different biological activities.

Purine Analogues (Thiopurines): The most direct and informative comparison is with 6-thio-substituted purine nucleosides.

S-(4-Nitrobenzyl)-6-thioinosine (NBMPR): This compound, also known as NBTI, is a potent and specific inhibitor of the equilibrative nucleoside transporter 1 (ENT1). caymanchem.com It shares the identical 6-(4-nitrobenzyl)thio side chain with the subject compound. The key difference is the core, where NBMPR has a purine-like hypoxanthine (B114508) ring attached to a ribose sugar. caymanchem.comnih.gov The high affinity of NBMPR for its target (Kd = 0.1-1.0 nM) highlights the critical role of the 4-nitrobenzylthio moiety in binding. caymanchem.com This strongly suggests that this compound may also exhibit activity towards nucleoside transporters or other related targets.

6-Thio-2'-deoxyguanosine (6-thio-dG): This chemotherapeutic agent targets the enzyme telomerase. nih.govbiorxiv.org After being metabolized into its triphosphate form, it is incorporated by telomerase, which then stalls the enzyme and prevents telomere elongation. nih.govbiorxiv.org This demonstrates that the 6-thio substitution on a purine-like ring can impart potent and specific anticancer activity through a defined mechanism.

These comparisons indicate that the 6-thioether substitution is a validated pharmacophore, particularly when combined with a purine or pyrimidine core. The specific nature of the core (pyrimidine, pyrazolo[3,4-d]pyrimidine, or purine) and the substituent on the thioether both play crucial roles in determining the ultimate biological target and efficacy.

Rational Design Principles Derived from SAR for Novel Bioactive Agents

The structure-activity relationship data from this compound and its analogues provide several key principles for the rational design of new bioactive compounds.

Preservation of the 4-Aminopyrimidine Core: The 4-amino group is a critical feature for activity in many related series, often serving as a key hydrogen bonding anchor. nih.govnih.gov Design strategies should aim to maintain this group or replace it with a bioisostere that preserves this interaction capability.

The Thioether Linkage as a Modulatable Hinge: The thioether at C6 is essential for positioning the benzyl substituent. acs.orgnih.gov This linkage is not immutable; replacing the sulfur with other atoms (e.g., oxygen, nitrogen) or incorporating it into a more rigid system could fine-tune the compound's conformational properties and, therefore, its binding affinity and selectivity.

Exploitation of the Benzyl Binding Pocket: The high potency of the related purine analogue NBMPR suggests that the 4-nitrobenzyl group is a strong driver of binding affinity. caymanchem.com The nitro group, in particular, may serve as a key hydrogen bond acceptor or participate in specific electronic interactions. Further exploration could involve modifying the substitution pattern on the benzyl ring. For example, altering the position or electronic nature of the nitro group (e.g., to an amino, cyano, or halogen group) could optimize interactions within the target's binding pocket.

Bioisosteric Replacement of the Pyrimidine Ring: As demonstrated by related compound classes, the pyrimidine ring can be successfully replaced with other heterocyclic systems like pyrazolo[3,4-d]pyrimidine or thieno[3,2-d]pyrimidine (B1254671) to create novel chemical entities. nih.govresearchgate.net This strategy can alter the pharmacokinetic properties of the molecule and shift its activity towards new biological targets.

By applying these principles, medicinal chemists can systematically modify the this compound scaffold to develop novel and more effective therapeutic agents.

Interactive Data Tables

Table 1: Antiproliferative Activity of Thio-Substituted Pyrazolo[3,4-d]pyrimidine Analogs Data sourced from a study on related bioisosteres to illustrate the importance of the thio-substituent.

Compound IDSubstitution at 6-thio positionIC₅₀ (µM) against U937 cells
4b 2,4-Dichlorobenzyl< 20
4j 4-Nitrobenzyl< 20
4l 4-Chlorobenzyl< 20

This table is based on findings for related pyrazolo[3,4-d]pyrimidine compounds, which are bioisosteres of the main compound of interest. The data indicates that a 4-nitrobenzyl group at the 6-thio position, similar to the main compound, results in significant antiproliferative activity. nih.gov

Table 2: BACE1 Inhibitory Activity of 4-Aminopyrimidine Derivatives Data from a study on related 4-aminopyrimidines, highlighting the optimization of this scaffold.

Compound IDDescriptionIC₅₀ (µM)
Lead Compound 1 Initial hit from virtual screening37.4
Compound 13g Optimized derivative1.4

This table demonstrates that the 4-aminopyrimidine scaffold can be significantly optimized to improve potency, as shown in the development of BACE1 inhibitors. nih.gov

Future Research Directions and Potential Academic Applications

Exploration as Lead Compounds for Novel Antimicrobial Agents

The pyrimidine (B1678525) scaffold is a cornerstone in the development of various biologically active compounds. researchgate.net The search for new antimicrobial agents is a pressing global health challenge, and pyrimidine derivatives have shown promise in this arena. nih.gov Research on related nitro-containing heterocyclic compounds, such as nitroimidazoles, has demonstrated that the nitro group is often crucial for both aerobic and anaerobic activity against pathogens like Mycobacterium tuberculosis. nih.gov The activity of these compounds is linked to the reduction of the nitro group within the target organism, a mechanism that could be relevant for 6-((4-Nitrobenzyl)thio)pyrimidin-4-amine.

Future investigations should focus on screening this compound and its analogues against a diverse panel of microbial strains, including Gram-positive and Gram-negative bacteria, as well as fungal pathogens. nih.govnih.gov Structure-activity relationship (SAR) studies will be vital. For instance, in similar nitroimidazole series, modifying substituents or replacing atoms in the heterocyclic core significantly altered antimicrobial potency. nih.gov Determining the minimum inhibitory concentrations (MIC) of these new derivatives would provide quantitative data on their efficacy.

Table 1: Potential Antimicrobial Screening Panel

Microorganism Type Example Species Rationale
Gram-positive Bacteria Staphylococcus aureus (incl. MRSA) High incidence of antibiotic resistance. nih.gov
Gram-negative Bacteria Pseudomonas aeruginosa Common cause of opportunistic infections. nih.gov
Gram-negative Bacteria Escherichia coli Representative of enteric bacteria.
Fungi Candida albicans Common opportunistic fungal pathogen.

Development as Intermediates in the Synthesis of Complex Heterocyclic Scaffolds

The this compound molecule is a versatile building block for organic synthesis. The pyrimidine ring system can be modified through various reactions, and the functional groups present—amine, thioether, and nitro group—offer multiple handles for further chemical transformations. rsc.org The thioether linkage, for example, can be alkylated or oxidized, while the amino group can be acylated or used in condensation reactions. nih.govpensoft.net

This compound serves as an excellent starting material for creating more complex, fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines or pyridodipyrimidines. pensoft.netnih.gov Such scaffolds are of great interest in medicinal chemistry due to their diverse pharmacological activities. jetir.orgnih.gov The synthesis process often involves the reaction of a substituted pyrimidine with other reagents to build additional rings onto the core structure. rsc.orgresearchgate.net For example, the amino group at the C4 position and the adjacent ring nitrogen could be used to construct a fused pyrazole (B372694) or triazole ring.

Advanced Mechanistic Studies at the Molecular Level

Understanding how this compound might exert a biological effect requires detailed mechanistic studies. For antimicrobial action, a key area of investigation would be its potential role as a prodrug. Similar to the antitubercular drug PA-824, the nitro group could be enzymatically reduced by microbial nitroreductases to generate reactive nitrogen species that induce cell death. nih.gov Identifying the specific enzymes responsible for this activation in susceptible pathogens would be a critical research goal.

Furthermore, studies could explore the inhibition of essential cellular pathways. Pyrimidine derivatives are known to target various enzymes, including dihydrofolate reductase (DHFR) and thymidylate synthase, which are vital for DNA synthesis. jetir.org Investigating the binding and inhibition of such enzymes by this compound could reveal its precise mechanism of action.

Synergistic Integration of Computational and Experimental Methodologies

Modern drug discovery and chemical research benefit immensely from the integration of computational and experimental techniques. researchgate.net For this compound, in-silico methods can predict its physicochemical properties, potential biological targets, and binding modes. actapharmsci.com

Molecular docking studies can be employed to simulate the interaction of the compound with the active sites of known antimicrobial targets, such as bacterial enzymes. researchgate.net This can help prioritize experimental testing and guide the rational design of more potent derivatives. Quantum chemical calculations can provide insights into the molecule's electronic structure, reactivity, and spectral properties, which can be correlated with experimental findings. researchgate.net This synergistic approach, combining predictive computational models with empirical laboratory validation, accelerates the research and development cycle.

Table 2: Integrated Research Workflow Example

Step Computational Method Experimental Validation
1. Target Identification Reverse docking against pathogen protein libraries. In-vitro enzyme inhibition assays.
2. Lead Optimization Molecular dynamics simulations of ligand-protein complexes. Synthesis of new derivatives and SAR analysis.
3. ADMET Prediction In-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. Cell-based assays and preliminary in-vivo studies. actapharmsci.com

Investigation of Further Derivatizations for Modulated Biological Profiles

Systematic derivatization of the this compound scaffold is a logical step toward optimizing its biological activity. Structure-activity relationship (SAR) studies are key to understanding how specific structural modifications influence efficacy and selectivity. researchgate.net

Key positions for modification include:

The Amino Group (C4): Alkylation or acylation can alter the compound's polarity and hydrogen bonding capacity. nih.govjapsonline.com

The Nitro Group (Benzyl Ring): Its position on the benzyl (B1604629) ring could be varied (ortho, meta, para), or it could be replaced with other electron-withdrawing or electron-donating groups to fine-tune electronic properties and reduction potential.

The Pyrimidine Ring: Substitution at the C2 or C5 positions could be explored to introduce new functionalities and steric features, potentially altering target specificity. rsc.org

By synthesizing a library of these derivatives and evaluating their biological profiles, researchers can build a comprehensive understanding of the SAR, leading to the identification of compounds with enhanced potency or novel biological activities. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-((4-Nitrobenzyl)thio)pyrimidin-4-amine, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via condensation reactions. For example, thiophenecarboxylates or carboxamides (e.g., 2-amino-3-thiophenecarboxylate) may react with nitrobenzyl thiol derivatives under modified Niementowski conditions (heating in formamide at 200°C) . Optimization involves adjusting reaction time, temperature, and stoichiometry of reagents. Catalysts like phosphorus oxychloride (POCl₃) can facilitate cyclization steps, as seen in pyrimidine derivative syntheses .
  • Yield Considerations : Typical yields for similar pyrimidin-4-amine syntheses range from 6% to 79%, depending on substituents and purification methods (e.g., column chromatography or recrystallization) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Key Techniques :

  • 1H/13C NMR : To confirm substituent positions and purity. For example, pyrimidin-4-amine derivatives show characteristic peaks for aromatic protons (δ 7.2–8.0 ppm) and amine groups (δ ~10.8 ppm) .
  • HPLC : Assess purity (>95% is typical for research-grade compounds) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks at m/z 402.0992 for trifluoromethyl analogs) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Screening Approaches :

  • Antiproliferative Assays : Test against cancer cell lines (e.g., MDA-MB-435) using MTT assays, as done for structurally related pyrrolo[3,2-d]pyrimidin-4-amines .
  • Enzyme Inhibition : Assess activity against redox enzymes like trypanothione reductase (TR) using NADPH oxidation assays, given the structural similarity to diaryl sulfide inhibitors (e.g., RDS 777) .

Advanced Research Questions

Q. How does the 4-nitrobenzylthio substituent influence the compound’s electronic properties and binding affinity compared to other substituents (e.g., trifluoromethyl or chlorophenyl)?

  • Structural Insights :

  • The electron-withdrawing nitro group enhances electrophilicity, potentially improving interactions with enzyme active sites (e.g., TR’s catalytic cysteine residues) .
  • Comparative studies with analogs (e.g., 6-(trifluoromethyl)pyrimidin-4-amines) show substituent-dependent bioactivity; nitro groups may increase oxidative stress induction in parasites .
    • Computational Modeling : Density functional theory (DFT) calculations can predict charge distribution, while molecular docking (using software like AutoDock) evaluates binding modes .

Q. What strategies can resolve crystallographic challenges for this compound, and how can SHELX programs aid in structural refinement?

  • Crystallization Tips : Use slow evaporation in polar solvents (e.g., DMSO/water mixtures). For twinned crystals, SHELXL’s TWIN command enables refinement .
  • SHELX Workflow :

Data Collection : High-resolution (<1.0 Å) X-ray diffraction data.

Structure Solution : SHELXD for phase problem resolution via dual-space methods.

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

Q. How can structural modifications enhance solubility or bioavailability while retaining activity?

  • Derivatization Approaches :

  • Introduce hydrophilic groups (e.g., morpholine or tetrazole) at the pyrimidine N-position, as seen in analogs with improved pharmacokinetics .
  • Prodrug strategies: Convert the nitro group to a reducible prodrug (e.g., nitroreductase-activated derivatives) for targeted release in hypoxic environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.